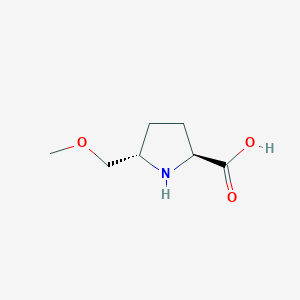

![molecular formula C18H19FN4O3S B2586857 2-(2-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251576-42-7](/img/structure/B2586857.png)

2-(2-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the potential of compounds structurally related to 2-(2-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one in exhibiting significant antimicrobial and antifungal activities. For instance, compounds synthesized within the triazolo[1,5-a]pyridine and thiazolo[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine families have shown promising biological activity against a broad spectrum of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).

Antimalarial Activity

Further research into the [1,2,4]triazolo[4,3-a]pyridine sulfonamides has uncovered a subset with potent antimalarial properties. Notably, a study on novel series of these compounds revealed two derivatives that demonstrated effective in vitro antimalarial activity against Plasmodium falciparum, suggesting their potential as starting points for future antimalarial drug discovery programs (Karpina et al., 2020).

Corrosion Inhibition

The corrosion inhibition efficacy of piperidine derivatives, including those structurally akin to this compound, has been explored through quantum chemical calculations and molecular dynamics simulations. These studies have found that such compounds can offer protection against iron corrosion, making them valuable in industrial applications where corrosion resistance is crucial (Kaya et al., 2016).

Inotropic Evaluation

Compounds within the [1,2,4]triazolo[4,3-a]quinoline family, sharing a similar framework to the compound , have been synthesized and evaluated for their positive inotropic activity. Some derivatives have demonstrated favorable activity in increasing stroke volume in isolated rabbit-heart preparations, signifying potential therapeutic applications in cardiovascular diseases (Liu et al., 2009).

Mechanism of Action

Target of action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of action

The exact mode of action would depend on the specific targets this compound interacts with. Generally, triazole compounds can inhibit the function of their target enzymes or modulate the activity of their target receptors .

Biochemical pathways

The affected pathways would also depend on the specific targets of this compound. Given the wide range of potential targets, it could potentially affect multiple biochemical pathways .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and the pathways it affects. Triazole compounds are known to have a broad range of effects due to their ability to interact with multiple targets .

properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c19-16-7-3-2-6-14(16)12-23-18(24)22-13-15(8-9-17(22)20-23)27(25,26)21-10-4-1-5-11-21/h2-3,6-9,13H,1,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUMCJZWURKADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2586777.png)

![2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2586778.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2586783.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile](/img/structure/B2586786.png)

![N-cyclohexyl-3-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2586787.png)

![2-(4-ethoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2586788.png)

![ethyl 4-(3-isobutyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2586790.png)

![(E)-4-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2586791.png)

![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2586794.png)